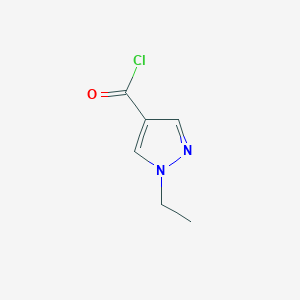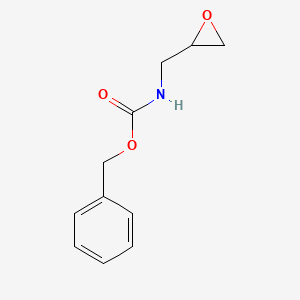
Benzyl (oxiran-2-ylmethyl)carbamate
概要
説明
Benzyl (oxiran-2-ylmethyl)carbamate is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 . It is also known by its CAS number 131118-90-6 .
Molecular Structure Analysis
The InChI code for Benzyl (oxiran-2-ylmethyl)carbamate is 1S/C11H13NO3/c13-11(12-6-10-8-14-10)15-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) . This code provides a specific representation of the molecule’s structure .Physical And Chemical Properties Analysis
Benzyl (oxiran-2-ylmethyl)carbamate has a predicted boiling point of 366.1±25.0 °C and a predicted density of 1.209±0.06 g/cm3 . Its pKa is predicted to be 12.24±0.46 .科学的研究の応用
Transformation into α-Azidobenzeneacetamides
Benzyl carbamates, including Benzyl (oxiran-2-ylmethyl)carbamate, can transform into α-azidobenzeneacetamides. This process involves successive treatment with lithium diisopropylamide (LDA), diphenyl phosphorochloridate (DPPCl), and NaN3. The transformation yields α-azidobenzeneacetamides that can be used as 2-phenylglycine synthons in dipeptide formation (Strässler & Heimgartner, 1997).
Synthesis of Cage-Like N-(Oxiran-2-ylmethyl)sulfonamides
Reactions with 2-(chloromethyl)oxirane lead to the formation of various N-(oxiran-2-ylmethyl)sulfonamides. These compounds have applications in the synthesis of complex chemical structures, including those with cage-like configurations (Kas’yan et al., 2011).
Rearrangement to 2-(Phenoxymethyl)oxirane Derivatives
Benzyl (oxiran-2-ylmethyl)carbamate can undergo a base-promoted rearrangement to form 2-(phenoxymethyl)oxirane derivatives. This process involves the formation of a new C-O bond and cleavage of the C-S bond (Shen et al., 2017).
Use in Luminescent Polyethers
Benzyl (oxiran-2-ylmethyl)carbamate derivatives are used in the synthesis of carbazolyl-containing polyethers. These compounds exhibit photoluminescent properties and have potential applications in materials science (Pisarski et al., 2008).
Precursor for Aminyl and Iminyl Radicals
Oxime carbamates derived from benzyl (oxiran-2-ylmethyl)carbamate can act as precursors for aminyl and iminyl radicals, useful in various chemical synthesis processes (McBurney & Walton, 2013).
Application in Agriculture
Compounds like methyl-2-benzimidazole carbamate, related to benzyl (oxiran-2-ylmethyl)carbamate, are used in agriculture for controlling fungal diseases. Nanoparticles containing these compounds can modify release profiles and reduce toxicity, offering new treatment options for plant diseases (Campos et al., 2015).
Catalysis in Organic Synthesis
Benzyl carbamates are used in Au(I)-catalyzed intramolecular hydroamination, hydroalkoxylation, and hydroarylation processes. These reactions are critical in the formation of various cyclic compounds and heterocycles (Zhang et al., 2006).
Corrosion Inhibition
Epoxy pre-polymers derived from benzyl (oxiran-2-ylmethyl)carbamate have shown potential as corrosion inhibitors for carbon steel in acidic mediums. These compounds modify the surface properties and enhance resistance to corrosion (Dagdag et al., 2019).
Genotoxic Evaluation
Benzyl (oxiran-2-ylmethyl)carbamate derivatives have been evaluated for genotoxic effects, showing potential as scaffolds for further biological explorations due to their non-cytotoxic and non-genotoxic nature (Jaddi et al., 2022).
Safety And Hazards
Benzyl (oxiran-2-ylmethyl)carbamate is classified under the GHS07 hazard class . It has hazard statements H335, H302, H319, and H315, indicating that it can cause respiratory irritation, is harmful if swallowed, and can cause serious eye and skin irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
benzyl N-(oxiran-2-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(12-6-10-8-14-10)15-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRMSRFJLDEBMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (oxiran-2-ylmethyl)carbamate | |
CAS RN |
131118-90-6 | |
| Record name | benzyl N-[(oxiran-2-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(2-hydroxyethyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2420165.png)

![N-(4-acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2420169.png)
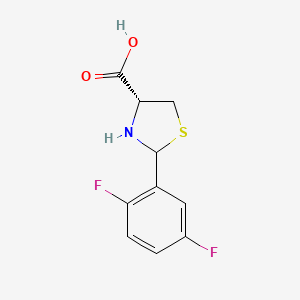
![3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B2420173.png)
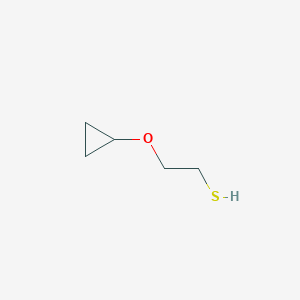

![(E)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2420177.png)

![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]piperidine-1-carboxamide](/img/structure/B2420179.png)
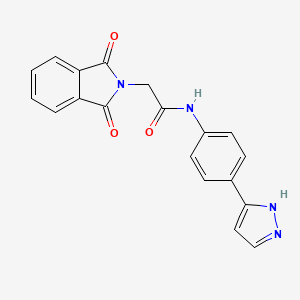
![2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B2420181.png)
![7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol](/img/structure/B2420185.png)
